Cas no 220040-48-2 (Methyl 6-(chloromethyl)picolinate)

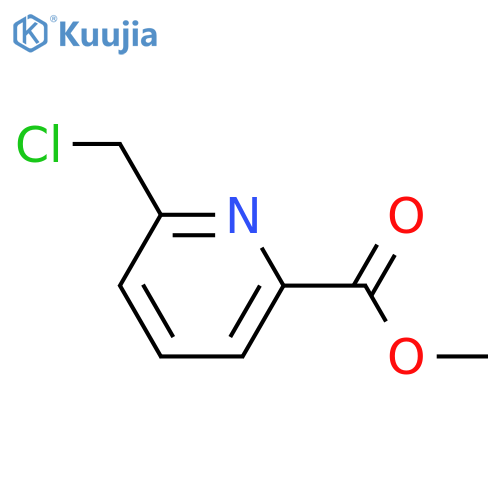

220040-48-2 structure

商品名:Methyl 6-(chloromethyl)picolinate

CAS番号:220040-48-2

MF:C8H8ClNO2

メガワット:185.607621192932

MDL:MFCD09951960

CID:253055

PubChem ID:53404482

Methyl 6-(chloromethyl)picolinate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-(chloromethyl)picolinate

- 2-Pyridinecarboxylic acid, 6-(chloromethyl)-, methyl ester

- 6-CHLOROMETHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER

- methyl 6-(chloromethyl)pyridine-2-carboxylate

- 6-chloromethylpicolinic acid

- 6-chloromethylpyridine-2-carboxylic acid methyl esther

- 6-chloromethylpyridine-2-carboxylic acid methylester

- methyl 6-chloromethylpyridine-2-carboxylate

- SY163231

- 6-(CHLOROMETHYL)-2-PYRIDINECARBOXYLIC ACID METHYL ESTER

- methyl6-(chloromethyl)pyridine-2-carboxylate

- AB55277

- AKOS006314424

- METHYL 6-(CHLOROMETHYL)-2-PYRIDINECARBOXYLATE

- GJPCYWXDNLDHAT-UHFFFAOYSA-N

- VIA04048

- A878817

- EN300-180965

- AS-19785

- CS-0114083

- 220040-48-2

- DIPIVEFRINHYDROCHLORIDE(200MG)

- MFCD09951960

- W-206709

- AMY29135

- SCHEMBL465719

- DTXSID00695399

- 6-Chloromethyl-2-pyridinecarboxylic acid, methyl ester

- Methyl6-(chloromethyl)picolinate

- FT-0698026

-

- MDL: MFCD09951960

- インチ: InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3

- InChIKey: GJPCYWXDNLDHAT-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC=CC(=N1)CCl

計算された属性

- せいみつぶんしりょう: 185.02400

- どういたいしつりょう: 185.024

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2A^2

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.252

- ゆうかいてん: 53-55°C

- ふってん: 303.4°C at 760 mmHg

- フラッシュポイント: 137.3°C

- 屈折率: 1.531

- PSA: 39.19000

- LogP: 1.60700

Methyl 6-(chloromethyl)picolinate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store long-term at 2-8°C

Methyl 6-(chloromethyl)picolinate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 6-(chloromethyl)picolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D378108-25g |

Methyl 6-(chloromethyl)pyridine-2-carboxylate |

220040-48-2 | 97% | 25g |

$1800 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1050736-10g |

methyl 6-(chloromethyl)pyridine-2-carboxylate |

220040-48-2 | 98% | 10g |

$455 | 2023-09-04 | |

| Enamine | EN300-180965-0.5g |

methyl 6-(chloromethyl)pyridine-2-carboxylate |

220040-48-2 | 95% | 0.5g |

$277.0 | 2023-09-19 | |

| Enamine | EN300-180965-0.05g |

methyl 6-(chloromethyl)pyridine-2-carboxylate |

220040-48-2 | 95% | 0.05g |

$83.0 | 2023-09-19 | |

| TRC | B495093-100mg |

Methyl 6-(Chloromethyl)picolinate |

220040-48-2 | 100mg |

$ 210.00 | 2022-06-07 | ||

| TRC | B495093-50mg |

Methyl 6-(Chloromethyl)picolinate |

220040-48-2 | 50mg |

$ 135.00 | 2022-06-07 | ||

| Alichem | A029207936-5g |

Methyl 6-(chloromethyl)picolinate |

220040-48-2 | 97% | 5g |

$966.14 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1050736-1g |

methyl 6-(chloromethyl)pyridine-2-carboxylate |

220040-48-2 | 98% | 1g |

$60 | 2024-06-07 | |

| Alichem | A029207936-10g |

Methyl 6-(chloromethyl)picolinate |

220040-48-2 | 97% | 10g |

$1353.40 | 2023-09-02 | |

| Chemenu | CM122532-25g |

methyl 6-(chloromethyl)picolinate |

220040-48-2 | 97% | 25g |

$1200 | 2023-02-17 |

Methyl 6-(chloromethyl)picolinate 関連文献

-

L. S. Zamurueva,B. V. Egorova,I. S. Ikonnikova,A. D. Zubenko,A. V. Pashanova,V. A. Karnoukhova,A. A. Mitrofanov,A. L. Trigub,A. A. Moiseeva,A. B. Priselkova,O. A. Fedorova,S. N. Kalmykov Dalton Trans. 2023 52 8092

-

Agustín Esteban-Muriel,Carlos J. Laglera-Gándara,Marta Mato-Iglesias,Rapha?l Tripier,Maryline Beyler,Andrés de Blas,Teresa Rodríguez-Blas CrystEngComm 2021 23 453

-

Thomas Le Bihan,Anne-Sophie Navarro,Nathalie Le Bris,Patricia Le Sa?c,Sébastien Gouard,Ferid Haddad,Jean-Fran?ois Gestin,Michel Chérel,Alain Faivre-Chauvet,Rapha?l Tripier Org. Biomol. Chem. 2018 16 4261

-

Pavel A. Panchenko,Anastasia D. Zubenko,Ekaterina Y. Chernikova,Yuri V. Fedorov,Anna V. Pashanova,Valentina A. Karnoukhova,Ivan V. Fedyanin,Olga A. Fedorova New J. Chem. 2019 43 15072

220040-48-2 (Methyl 6-(chloromethyl)picolinate) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:220040-48-2)Methyl 6-(chloromethyl)picolinate

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):224.0/397.0/882.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:220040-48-2)methyl 6-(chloromethyl)picolinate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ